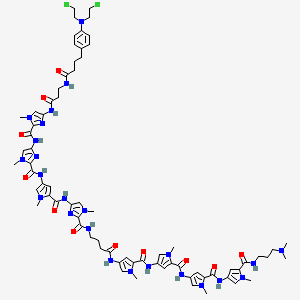

Runx-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H88Cl2N24O11 |

|---|---|

Molecular Weight |

1524.5 g/mol |

IUPAC Name |

4-[3-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoylamino]propanoylamino]-N-[2-[[5-[[2-[[4-[[5-[[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-4-oxobutyl]carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |

InChI |

InChI=1S/C71H88Cl2N24O11/c1-88(2)27-13-25-75-64(101)50-31-45(36-89(50)3)78-66(103)52-33-47(38-91(52)5)80-67(104)53-32-46(37-92(53)6)79-65(102)51-30-44(35-90(51)4)77-59(99)16-12-24-76-69(106)61-84-56(41-94(61)8)86-68(105)54-34-48(39-93(54)7)81-70(107)62-85-57(42-96(62)10)87-71(108)63-83-55(40-95(63)9)82-60(100)21-26-74-58(98)15-11-14-43-17-19-49(20-18-43)97(28-22-72)29-23-73/h17-20,30-42H,11-16,21-29H2,1-10H3,(H,74,98)(H,75,101)(H,76,106)(H,77,99)(H,78,103)(H,79,102)(H,80,104)(H,81,107)(H,82,100)(H,86,105)(H,87,108) |

InChI Key |

IKMNEBAFEOMDRC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C)NC(=O)CCCNC(=O)C5=NC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=NC(=CN7C)NC(=O)C8=NC(=CN8C)NC(=O)CCNC(=O)CCCC9=CC=C(C=C9)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

The Dualistic Role of the RUNX Family in Cancer: A Technical Guide for Researchers

Executive Summary

The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, serves as a master regulator of cellular differentiation and development. However, the aberrant function of these proteins is increasingly implicated in the initiation and progression of a wide array of cancers. This technical guide provides an in-depth exploration of the multifaceted biological functions of the RUNX family in oncology, tailored for researchers, scientists, and drug development professionals. We delve into the paradoxical roles of RUNX proteins as both tumor suppressors and oncogenes, their intricate involvement in critical signaling pathways, and their impact on key cancer hallmarks such as metastasis and angiogenesis. This document synthesizes current research to present quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to facilitate a comprehensive understanding of the RUNX family's role in cancer and to inform the development of novel therapeutic strategies.

Introduction: The RUNX Family of Transcription Factors

The RUNX family of transcription factors consists of three highly conserved proteins in mammals: RUNX1, RUNX2, and RUNX3.[1] These proteins are characterized by the presence of a highly conserved DNA-binding domain known as the Runt domain, which is responsible for their sequence-specific DNA binding and heterodimerization with the common co-factor Core-Binding Factor β (CBFβ). This interaction with CBFβ is crucial for the stability and DNA-binding affinity of RUNX proteins.[1]

Functionally, each member of the RUNX family plays a pivotal role in the development of specific cell lineages. RUNX1 is essential for hematopoiesis, RUNX2 is a master regulator of osteogenesis (bone formation), and RUNX3 is critical for neurogenesis and the development of T-cells. Given their fundamental roles in cell fate determination, it is not surprising that the dysregulation of RUNX family members is intimately linked to the pathogenesis of numerous cancers.

The involvement of the RUNX family in cancer is complex, with individual members exhibiting either oncogenic or tumor-suppressive functions depending on the specific cancer type and cellular context. This dualistic nature presents both a challenge and an opportunity for the development of targeted cancer therapies. This guide will dissect the intricate mechanisms by which the RUNX family influences cancer biology, providing a foundational resource for the scientific community.

The Dichotomous Role of the RUNX Family in Cancer

A striking feature of the RUNX family is its ability to function as either a promoter or a suppressor of tumorigenesis. This context-dependent duality is a critical consideration for therapeutic development.

RUNX1: A Pivotal Player in Leukemia and Solid Tumors

RUNX1 is perhaps the most extensively studied member of the family in the context of cancer, largely due to its frequent involvement in hematological malignancies.

-

Tumor Suppressor Role: In hematopoiesis, RUNX1 is essential for the differentiation of hematopoietic stem cells.[1] Loss-of-function mutations and chromosomal translocations involving the RUNX1 gene are hallmarks of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2] For instance, the t(8;21) translocation, which creates the RUNX1-ETO fusion protein, is one of the most common chromosomal abnormalities in AML.[2] In breast cancer, particularly the estrogen receptor-positive (ER+) subtype, RUNX1 often acts as a tumor suppressor, and its expression is frequently lost during tumor progression.

-

Oncogenic Role: In contrast, in certain solid tumors, elevated RUNX1 expression is associated with poor prognosis and a more aggressive phenotype. In triple-negative breast cancer (TNBC), high levels of RUNX1 promote tumor growth. Similarly, in cancers of the colon, ovary, and prostate, increased RUNX1 expression has been linked to enhanced cell migration and invasion.

RUNX2: The Osteogenic Master in Cancer Progression

RUNX2's primary role in bone development is often co-opted by cancer cells to promote skeletal metastasis.

-

Oncogenic Role: RUNX2 is frequently overexpressed in breast and prostate cancers that have a propensity to metastasize to the bone. In these metastatic cancer cells, RUNX2 drives the expression of genes that facilitate bone destruction and tumor growth within the bone microenvironment, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Overexpression of RUNX2 in non-metastatic breast cancer cells can induce an invasive phenotype.

-

Tumor Suppressor Role: Evidence for a tumor-suppressive role for RUNX2 is less common but has been reported in certain contexts. For instance, in some early-stage cancers, RUNX2 may promote cellular differentiation, thereby inhibiting uncontrolled proliferation.

RUNX3: A Key Regulator in Gastric and Other Cancers

RUNX3 is predominantly recognized as a tumor suppressor, particularly in gastric cancer.

-

Tumor Suppressor Role: The RUNX3 gene is located in a chromosomal region frequently deleted in various cancers. In gastric cancer, RUNX3 expression is often silenced through promoter hypermethylation. Restoration of RUNX3 expression in gastric cancer cells can suppress tumor growth and metastasis by inducing apoptosis and cell cycle arrest. RUNX3 also acts as a tumor suppressor in other cancers, including those of the lung, breast, and pancreas.

-

Oncogenic Role: Despite its well-established tumor suppressor functions, some studies have reported an oncogenic role for RUNX3. In certain subtypes of gastric cancer, aberrant upregulation of RUNX3 can activate developmental genes that drive metastasis. Additionally, in epithelial ovarian cancer and head and neck squamous cell carcinoma, RUNX3 has been suggested to act as an oncogene.

Quantitative Data on RUNX Family Dysregulation in Cancer

To provide a clearer picture of the clinical relevance of RUNX family dysregulation, this section summarizes quantitative data on their expression and mutation frequencies in various cancers.

Table 1: Differential Expression of RUNX Family Members in Cancer vs. Normal Tissues

| Gene | Cancer Type | Expression Change in Tumor | Fold Change (approx.) | Reference(s) |

| RUNX1 | Breast Cancer (TNBC) | Upregulated | >2 | |

| RUNX1 | Breast Cancer (ER+) | Downregulated | >2 | |

| RUNX1 | Leukemia (AML) | Upregulated | 2.55 | |

| RUNX2 | Breast Cancer | Upregulated | >2 | |

| RUNX2 | Prostate Cancer | Upregulated | High | |

| RUNX3 | Gastric Cancer | Downregulated | Significant decrease | |

| RUNX3 | Esophageal Cancer | Upregulated | Significantly increased |

Table 2: Frequency of RUNX Gene Alterations in Selected Cancers

| Gene | Cancer Type | Alteration Type(s) | Frequency (%) | Reference(s) |

| RUNX1 | Acute Myeloid Leukemia (AML) | Mutations, Translocations | 10-16 | |

| RUNX1 | Breast Cancer (ER+) | Mutations (Loss-of-function) | ~5 | |

| RUNX2 | Osteosarcoma | Amplification | High | |

| RUNX3 | Gastric Cancer | Promoter Hypermethylation | 45-60 |

RUNX Family in Cancer-Associated Signaling Pathways

The RUNX proteins exert their influence on cancer development and progression by interacting with and modulating key intracellular signaling pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. RUNX proteins are critical mediators of TGF-β signaling. RUNX3, in particular, is a key downstream effector of the TGF-β tumor suppressor pathway. It cooperates with SMAD proteins to induce the expression of cell cycle inhibitors like p21, leading to growth arrest. Loss of RUNX3 can impair this tumor-suppressive arm of the TGF-β pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and its aberrant activation is a common driver of many cancers, particularly colorectal cancer. RUNX proteins have a complex and often contradictory relationship with this pathway. For instance, RUNX3 can act as a tumor suppressor by binding to TCF4 and inhibiting the transcription of Wnt target genes. Conversely, RUNX1 can promote colorectal cancer metastasis by activating the Wnt/β-catenin pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. RUNX2 has been shown to interact with and be regulated by the MAPK/ERK pathway. For instance, ERK can phosphorylate RUNX2, thereby modulating its transcriptional activity and its role in cancer progression.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for essential techniques used to investigate the function of the RUNX family in cancer research.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RUNX Transcription Factors

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This protocol is optimized for RUNX proteins.

Objective: To identify the genomic regions occupied by a specific RUNX protein in cancer cells.

Materials:

-

Cancer cell line of interest

-

Formaldehyde (37%)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Chromatin shearing buffer

-

Sonicator

-

Anti-RUNX antibody (ChIP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

ChIP elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cell Culture and Cross-linking:

-

Grow cancer cells to ~80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer to release the nuclei.

-

Isolate the nuclei and resuspend in chromatin shearing buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell line and sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an anti-RUNX antibody or an isotype control IgG overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using a ChIP elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA and input DNA (a sample of the sheared chromatin before immunoprecipitation).

-

Perform next-generation sequencing of the libraries.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of the genome that are enriched for RUNX binding.

-

Annotate the peaks to identify the nearest genes and perform pathway analysis.

-

Co-immunoprecipitation (Co-IP) for RUNX Protein Interactions

Co-IP is used to identify protein-protein interactions. This protocol can be used to find novel binding partners of RUNX proteins.

Objective: To identify proteins that interact with a specific RUNX protein in cancer cells.

Materials:

-

Cancer cell line of interest

-

Co-IP lysis buffer with protease inhibitors

-

Anti-RUNX antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels

-

Western blotting reagents and antibodies

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-RUNX antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot to detect the RUNX protein (to confirm successful immunoprecipitation) and any co-immunoprecipitated proteins using specific antibodies.

-

Alternatively, the eluted proteins can be analyzed by mass spectrometry to identify novel interaction partners.

-

Luciferase Reporter Assay for RUNX Transcriptional Activity

This assay is used to determine if a RUNX protein can regulate the transcription of a target gene.

Objective: To measure the effect of a RUNX protein on the activity of a specific gene promoter.

Materials:

-

Cancer cell line

-

Luciferase reporter plasmid containing the promoter of the target gene upstream of the luciferase gene

-

Expression plasmid for the RUNX protein of interest

-

Control plasmid (e.g., empty vector)

-

Transfection reagent

-

Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with the luciferase reporter plasmid, the RUNX expression plasmid (or control plasmid), and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation/repression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

-

Measure the Firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in cells expressing the RUNX protein to the control cells to determine the effect of the RUNX protein on the promoter activity of the target gene.

-

Conclusion and Future Directions

The RUNX family of transcription factors are critical regulators of cell fate with profound and often contradictory roles in cancer. Their ability to act as both oncogenes and tumor suppressors highlights the importance of cellular context in determining their function. This technical guide has provided a comprehensive overview of the biological functions of the RUNX family in cancer, supported by quantitative data, detailed experimental protocols, and visual representations of their involvement in key signaling pathways.

Future research should continue to unravel the complex regulatory networks governed by the RUNX proteins. A deeper understanding of the post-translational modifications that regulate RUNX activity and the specific co-factors they interact with in different cancer types will be crucial for the development of effective and targeted therapies. Furthermore, the development of small molecule inhibitors or activators that can specifically modulate the activity of individual RUNX family members holds great promise for the future of cancer treatment. The information presented in this guide serves as a valuable resource for researchers dedicated to advancing our knowledge of the RUNX family and translating these findings into novel therapeutic interventions for cancer patients.

References

The Role of RUNX Proteins in Pancreatic Cancer Progression: A Technical Guide

Executive Summary

The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, plays a pivotal and complex role in the progression of pancreatic ductal adenocarcinoma (PDAC). These transcription factors are crucial regulators of cell proliferation, differentiation, and apoptosis, and their dysregulation is intimately linked to tumor initiation, metastasis, and therapy resistance.[1][2] RUNX1 and RUNX2 are generally upregulated in PDAC and associated with aggressive phenotypes and poor prognosis.[3][4][5] In contrast, RUNX3 exhibits a dual, context-dependent function, acting as both a tumor suppressor by inhibiting proliferation and a promoter of metastasis. This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and clinical significance of each RUNX protein in pancreatic cancer, offering a resource for researchers and drug development professionals.

RUNX1: An Oncogenic Driver of Aggressiveness and Chemoresistance

RUNX1 is significantly overexpressed in PDAC tissues compared to normal pancreatic tissue, and this high expression is a strong predictor of poor prognosis and shorter overall survival. It functions as a key oncogenic driver, promoting tumor progression, invasion, and resistance to standard therapies.

Mechanism of Action and Signaling Pathways

RUNX1 exerts its pro-tumorigenic effects through the transcriptional regulation of downstream targets, including non-coding RNAs and signaling proteins. A primary mechanism involves the direct suppression of microRNA-93 (miR-93). By binding to the miR-93 promoter, RUNX1 inhibits its expression. This relieves the repressive effect of miR-93 on its target, High Mobility Group AT-hook 2 (HMGA2), leading to increased cell migration and invasion.

Furthermore, RUNX1 has been identified as a positive transcriptional regulator of Cystatin 2 (CST2). Upregulated CST2, in turn, promotes pancreatic cancer cell proliferation, migration, and invasion by activating the PI3K/AKT signaling pathway.

Role in Therapy Resistance

High RUNX1 expression is closely associated with resistance to gemcitabine, a cornerstone of pancreatic cancer chemotherapy. Mechanistically, RUNX1 modulates endoplasmic reticulum (ER) stress signaling, suppressing apoptosis that would normally be induced by gemcitabine exposure. Pharmacological inhibition of RUNX1 can mitigate this chemoresistance, suggesting that targeting RUNX1 could be a viable strategy to enhance the efficacy of existing treatments. Additionally, RUNX1 inhibition has been shown to induce synthetic lethality in PDAC cells expressing the pro-apoptotic protein NOXA, presenting a novel therapeutic avenue.

RUNX2: A Contentious Factor in Pancreatic Neoplasia

The role of RUNX2 in pancreatic cancer is multifaceted and subject to conflicting reports. While it is generally found to be overexpressed in PDAC tissues and cell lines, its functional impact as either an oncogene or a tumor suppressor appears to be context-dependent.

Dual Functions and Regulation

Several studies report that elevated RUNX2 expression correlates with poor prognosis, tumor progression, and metastasis, implicating it as an oncogene. It is thought to modulate the tumor microenvironment by regulating the transcription of extracellular matrix modulators like SPARC and MMP1. However, other research suggests a tumor-suppressive role, where forced RUNX2 overexpression in certain pancreatic cancer cell lines led to reduced cell growth and invasion. This effect may be mediated by cytokines such as TGF-β1 and BMP2. This duality suggests that the ultimate function of RUNX2 may depend on the specific genetic and microenvironmental context of the tumor.

Clinical Significance and Therapeutic Potential

Despite the debate over its precise function, RUNX2 overexpression has been identified as a potential biomarker for PDAC. Its elevated expression is associated with the malignant behavior of the tumor and chemoresistance. RUNX2 has been shown to attenuate cellular sensitivity to chemotherapy, and its depletion can increase the sensitivity of p53-mutated pancreatic cancer cells to gemcitabine. This highlights RUNX2 as a promising molecular target for therapies aimed at overcoming drug resistance.

RUNX3: The Metastatic Switch

RUNX3 has a well-documented dual role in pancreatic cancer, acting as a molecular switch that balances local tumor growth against distant dissemination. Its function is tightly regulated by the TGF-β signaling pathway and the mutational status of key tumor suppressors like SMAD4 and TP53.

TGF-β-Dependent Dual Role

Downstream of the TGF-β pathway, RUNX3 can inhibit cell cycle progression and proliferation by inducing the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). Simultaneously, it promotes cell migration and prepares the metastatic niche by upregulating genes such as osteopontin (SPP1) and collagen type VI α1 (COL6A1). This creates a scenario where RUNX3 orchestrates a shift from cell division to dissemination.

The status of SMAD4, a key mediator of TGF-β signaling, critically influences RUNX3 levels. Both wild-type SMAD4 and homozygous loss of SMAD4 promote RUNX3 expression, while heterozygous loss inhibits it. This biphasic regulation links RUNX3's role to the dichotomous nature of the TGF-β pathway in cancer.

Clinical and Prognostic Implications

High expression of RUNX3 in primary tumors is strongly associated with metastatic disease and significantly shorter patient survival. Conversely, some studies have found that low RUNX3 expression correlates with advanced tumor stage, lymph node metastasis, and neural invasion, also indicating a poor prognosis. This apparent contradiction underscores the context-dependent nature of RUNX3. Clinically, RUNX3 levels in the primary tumor could potentially be used as a biomarker to predict disease behavior and tailor therapies. For instance, patients with high-RUNX3 tumors may benefit more from aggressive systemic chemotherapy to target metastatic spread, whereas those with low-RUNX3 tumors might be better candidates for local therapies like radiation.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding RUNX protein expression in pancreatic cancer and its correlation with clinical outcomes.

Table 1: RUNX Protein Expression Levels in Pancreatic Cancer

| Protein | Finding | Comparison | Fold/Value Change | p-value | Reference |

|---|---|---|---|---|---|

| RUNX1 | mRNA Expression | PDAC vs. Normal | Significantly higher | <0.05 | |

| RUNX2 | mRNA Expression | PDAC vs. Normal | 6.1-fold increase (median) | <0.0001 | |

| RUNX3 | mRNA Expression | Cancer vs. Paracancerous | 2.60 vs. 1.02 (relative level) | <0.05 |

| RUNX3 | Protein Expression | Cancer vs. Paracancerous | 45.5% vs. 6.9% positive cells | <0.01 | |

Table 2: Prognostic Significance of RUNX Protein Expression | Protein | Expression Level | Patient Cohort / Finding | Median / Mean Survival | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | RUNX1 | High | 39 PDAC Patients | Mean: 14.3 months | 0.075 (HR) | | | | Low | | Mean: 34.7 months | | | | RUNX3 | High (score ≥2) | 52 Resected PDAC Patients | Median: 395 days | <0.018 | | | | Low (score <2) | 36 Resected PDAC Patients | Median: 776 days | | | | RUNX3 | Low | 21 PDAC Patients | Correlated with advanced TNM stage | - | P=0.045 | | | | Low | 21 PDAC Patients | Correlated with lymph node metastasis | - | P=0.029 | |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of RUNX proteins. Below are protocols for essential techniques used in the cited research.

Immunohistochemistry (IHC) for RUNX Proteins in Pancreatic Tissue

This protocol details the localization of RUNX proteins in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Submerge slides in a citrate buffer solution (pH 6.0).

-

Heat in a microwave oven or water bath at 95-100°C for 15-20 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

Wash slides twice with Phosphate Buffered Saline with Tween 20 (PBST) for 5 minutes each.

-

-

Blocking and Staining:

-

Quench endogenous peroxidase activity by incubating slides in 0.6% hydrogen peroxide in methanol for 15 minutes.

-

Block non-specific binding by incubating with normal goat serum for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-RUNX1, anti-RUNX2, or anti-RUNX3) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash slides four times with PBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash slides again as in the previous step.

-

-

Detection and Counterstaining:

-

Apply diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.

-

Wash slides with distilled water.

-

Counterstain with hematoxylin for 2-3 minutes.

-

"Blue" the slides in a weak ammonia solution or tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the genomic regions occupied by a RUNX transcription factor (e.g., RUNX1 binding to the miR-93 promoter).

-

Cross-linking and Cell Lysis:

-

Culture pancreatic cancer cells to ~80-90% confluency.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in lysis buffer.

-

Sonify the chromatin to shear DNA into fragments of 200-1000 bp. The optimal sonication conditions must be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the RUNX protein of interest (or a negative control IgG).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elute the complexes from the beads using an elution buffer (e.g., SDS/sodium bicarbonate).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific target region (e.g., the miR-93 promoter) to quantify enrichment.

-

Conclusion and Future Directions

The RUNX family of transcription factors are central players in the complex biology of pancreatic cancer. RUNX1 and RUNX2 predominantly act as oncogenic factors, driving tumor progression and chemoresistance. RUNX3 serves as a critical, context-dependent regulator that balances proliferation and metastasis, largely under the control of the TGF-β/SMAD4 axis. The distinct and sometimes overlapping roles of these proteins present both challenges and opportunities for therapeutic intervention.

Future research should focus on further elucidating the context-specific functions of RUNX proteins, particularly the upstream signals and downstream effectors that dictate their opposing roles. Developing strategies to pharmacologically modulate RUNX activity—whether through direct inhibition (e.g., for RUNX1 and RUNX2) or by targeting their regulatory pathways—holds significant promise for novel pancreatic cancer therapies. Using RUNX expression profiles as biomarkers to stratify patients for tailored treatments could lead to more effective, personalized management of this deadly disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. NOXA expression drives synthetic lethality to RUNX1 inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUNX1 promote invasiveness in pancreatic ductal adenocarcinoma through regulating miR-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of RUNX2 on drug-resistant human pancreatic cancer cells with p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RUNX transcription factors: biological functions and implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the RUNX Family of Transcription Factors

An In-depth Technical Guide to the RUNX Signaling Pathway

Executive Summary

The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are master regulators of gene expression critical for cellular differentiation and development. These proteins form a heterodimeric complex with the core-binding factor beta (CBFβ) subunit to bind DNA and modulate the transcription of a wide array of target genes. The RUNX signaling pathway is integral to fundamental biological processes, including the establishment of the hematopoietic system, bone formation, and neurogenesis. Consequently, its dysregulation through mutations, chromosomal translocations, or epigenetic silencing is a key driver in various diseases, most notably cancer and developmental disorders. This guide provides a comprehensive overview of the core RUNX signaling pathway, its physiological roles, its pathological implications, and the experimental methodologies used to investigate its function, tailored for researchers and drug development professionals.

The mammalian RUNX family consists of three structurally related proteins: RUNX1, RUNX2, and RUNX3.[1] Each member plays a pivotal, albeit sometimes overlapping, role in cell fate determination. RUNX1 is indispensable for the establishment of definitive hematopoiesis[1][2], RUNX2 is the master regulator of osteogenesis (bone formation)[1][3], and RUNX3 is crucial for neurogenesis and T-cell development.

All three RUNX proteins share a highly conserved, 128-amino acid DNA-binding domain known as the Runt domain. This domain is responsible for both recognizing the specific DNA sequence (TGT/cGGT) and for heterodimerizing with the non-DNA-binding co-factor, CBFβ. The formation of the RUNX/CBFβ complex is essential, as CBFβ significantly enhances the DNA-binding affinity and stability of the RUNX protein. Deletion of any of the RUNX genes in mice is lethal, highlighting their fundamental importance in development.

The Core RUNX Signaling Pathway

RUNX proteins function as central nodes that integrate signals from multiple major developmental pathways to control gene expression programs. Their activity is regulated by upstream signals, post-translational modifications, and interaction with a diverse set of co-activators and co-repressors.

Upstream Regulation

The function and expression of RUNX proteins are tightly controlled by several key signaling pathways:

-

TGF-β/BMP Signaling: RUNX factors are integral components of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling cascades. In osteogenesis, RUNX2 synergizes with BMP-activated Smad1 and Smad5 to regulate bone-specific genes. In gastric epithelial cells, RUNX3 is a key component of the TGF-β-induced tumor suppressor pathway.

-

Wnt/β-catenin Signaling: The Wnt pathway interacts with RUNX signaling in a context-dependent manner. For instance, RUNX2 expression is regulated by an "enhanceosome" that includes Wnt effectors like Tcf7 and Ctnnb1 (β-catenin). In some cancers, RUNX proteins can either activate or repress Wnt signaling.

-

Notch Signaling: The Notch pathway is critical for hematopoietic stem cell (HSC) fate, and evidence defines a Notch-Runx pathway as essential for this process. Activated Notch signaling can induce RUNX1 gene expression.

-

Hippo-YAP Signaling: RUNX proteins exhibit crosstalk with the Hippo pathway effectors YAP and TAZ. In gastric cancer, RUNX3 acts as a tumor suppressor by inhibiting the oncogenic YAP-TEAD complex. Conversely, in breast cancer, RUNX2 can cooperate with TAZ to promote tumorigenesis.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK) cascade, can directly phosphorylate RUNX proteins, modulating their activity.

Post-Translational Modifications

The activity of RUNX proteins is fine-tuned by various post-translational modifications, primarily phosphorylation.

-

ERK Phosphorylation: RUNX1 is phosphorylated by ERK, which regulates its transactivation ability.

-

CDK Phosphorylation: Cyclin-dependent kinases (CDKs) phosphorylate RUNX1, which influences its stability and regulates its degradation by the anaphase-promoting complex (APC) during the cell cycle.

Downstream Targets and Gene Regulation

As transcription factors, RUNX proteins control cell fate by activating or repressing a multitude of downstream target genes. The specific targets often depend on the RUNX family member and the cellular context.

-

RUNX1 Targets: In hematopoiesis, key targets include transcription factors like PU.1 and cytokine receptors such as the M-CSF receptor. It also regulates cell cycle genes like p21.

-

RUNX2 Targets: In skeletal development, RUNX2 is the most upstream factor essential for osteoblast differentiation, regulating the expression of Sp7 (Osterix) and major bone matrix protein genes, including Spp1 (Osteopontin), Ibsp (Bone Sialoprotein), and Bglap2 (Osteocalcin).

-

RUNX3 Targets: RUNX3, in conjunction with RUNX2, is essential for chondrocyte maturation by regulating genes like Indian hedgehog (Ihh). In T-cells, it binds to the silencer element in the Cd4 locus to suppress its expression.

Physiological Roles of RUNX Signaling

Hematopoiesis

RUNX1 is absolutely essential for the emergence of definitive hematopoietic stem cells (HSCs) from the vascular endothelium during embryonic development. In adults, it continues to play a critical role in the differentiation of multiple hematopoietic lineages, including megakaryocytes and lymphocytes. It is also involved in the maturation and function of both B-cells and various T-cell subsets, including cytotoxic T-cells and regulatory T-cells (Tregs).

Skeletal Development

RUNX2 is the master transcription factor for osteoblast differentiation, making it essential for bone formation. It commits mesenchymal stem cells to the osteoblastic lineage and inhibits their differentiation into adipocytes. Both RUNX2 and RUNX3 have redundant functions in cartilage development, where they are required for chondrocyte maturation. RUNX1 also contributes to the early stages of skeletogenesis and functions in progenitor cells that support bone formation.

Neurogenesis

RUNX proteins are key regulators of nervous system development. RUNX3 is required for the development of proprioceptive sensory neurons in the dorsal root ganglia. RUNX1 is involved in the development of specific motor neurons and plays a role in the differentiation of olfactory receptor neurons.

Dysregulation of RUNX Signaling in Disease

The critical role of RUNX proteins in controlling cell proliferation and differentiation means their aberrant function is frequently associated with human disease, particularly cancer. The RUNX family can have dual, context-dependent functions, acting as either oncogenes or tumor suppressors.

RUNX1 in Hematological Malignancies

RUNX1 is one of the most frequently mutated genes in hematological malignancies.

-

Acute Myeloid Leukemia (AML): Somatic mutations in RUNX1 occur in approximately 10-15% of adult de novo AML cases and are associated with a poor prognosis. The gene is also a frequent target of chromosomal translocations, most notably t(8;21)(q22;q22), which creates the RUNX1-ETO fusion protein.

-

Familial Platelet Disorder (FPD/AML): Inherited germline mutations in RUNX1 cause this autosomal dominant disorder, which is characterized by thrombocytopenia and a high predisposition to developing AML.

-

Acute Lymphoblastic Leukemia (ALL): The translocation t(12;21)(p13;q22), creating the ETV6-RUNX1 fusion protein, is common in pediatric B-cell ALL. Somatic RUNX1 mutations are also found in about 15% of T-ALL cases.

RUNX2 in Developmental Disorders and Cancer

Haploinsufficiency of RUNX2 due to mutations is the cause of cleidocranial dysplasia (CCD), a rare autosomal-dominant skeletal disease. CCD is characterized by hypoplastic or absent clavicles, delayed closure of cranial sutures, and dental abnormalities. Mutations include missense, nonsense, and frameshift alterations, many of which cluster in the Runt domain. In cancer, RUNX2 has been associated with the progression of osteosarcoma, breast, and prostate cancers.

RUNX3 in Solid Tumors

RUNX3 primarily acts as a tumor suppressor, particularly in gastric cancer. Its inactivation is a causal event in the development and progression of this disease. Inactivation occurs through several mechanisms:

-

Promoter Hypermethylation: Transcriptional silencing via hypermethylation of the RUNX3 promoter is a common event, found in 45-60% of human gastric cancers.

-

Hemizygous Deletion: Loss of one copy of the RUNX3 gene also contributes to its inactivation.

-

Protein Mislocalization: In cancers that still express the protein, RUNX3 is often rendered inactive by being sequestered in the cytoplasm instead of the nucleus, a defect observed in 38% of cases. In total, RUNX3 is estimated to be inactive in over 80% of gastric cancers.

Quantitative Analysis of RUNX Pathway Dysregulation

The frequency of RUNX alterations varies significantly across different diseases, highlighting their context-specific roles.

| Gene | Disease | Alteration Type | Frequency | Reference(s) |

| RUNX1 | Acute Myeloid Leukemia (AML) - de novo, adult | Somatic Mutation | ~10-15% | |

| AML - cytogenetically normal (CN-AML) | Somatic Mutation | ~14-16% | ||

| AML - various cohorts | Somatic Mutation | 6-33% | ||

| AML - secondary (from MDS or therapy) | Somatic Mutation | 8-10% | ||

| Myelodysplastic Syndromes (MDS) | Somatic Mutation | ~10% | ||

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Somatic Mutation | ~15% | ||

| AML with RUNX1 mutations | Germline Mutation | 30% (in one cohort) | ||

| RUNX2 | Cleidocranial Dysplasia (CCD) | Germline Mutation | Causative | |

| RUNX3 | Gastric Cancer | Gene Silencing (Hypermethylation/Deletion) | 45-60% | |

| Gastric Cancer | Protein Mislocalization (Cytoplasmic) | ~38% | ||

| Gastric Cancer | Total Inactivation (Silencing + Mislocalization) | ~82% | ||

| Table 1: Frequencies of RUNX Gene Alterations in Human Diseases. |

Key Experimental Protocols for Studying the RUNX Pathway

Investigating the function of RUNX transcription factors requires a combination of molecular and cellular biology techniques to probe DNA binding, protein-protein interactions, and transcriptional activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of a specific RUNX protein.

Methodology:

-

Cell Fixation: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and interacting proteins.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): An antibody specific to the target RUNX protein (e.g., anti-RUNX1) is used to selectively pull down the RUNX protein along with its cross-linked DNA fragments.

-

Cross-link Reversal and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The co-precipitated DNA is then purified.

-

Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified to create a sequencing library. The library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched in the IP sample compared to a control (e.g., input DNA or IgG IP), revealing the direct binding sites of the RUNX protein.

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with a specific RUNX protein in vivo.

Methodology:

-

Cell Lysis: Cells are gently lysed in a non-denaturing buffer to release proteins while keeping protein complexes intact.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein (e.g., RUNX1). The antibody-protein complexes are then captured, typically using Protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bait protein and its interacting partners (the "prey" proteins) are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed. The interacting proteins can be identified by Western blotting if a candidate is known, or by mass spectrometry for unbiased discovery of novel interaction partners.

Luciferase Reporter Assay

Objective: To measure the ability of a RUNX protein to transactivate or repress a specific target gene promoter.

Methodology:

-

Construct Preparation: A reporter plasmid is created by cloning the promoter region of a putative RUNX target gene upstream of a reporter gene, such as firefly luciferase. An expression plasmid for the RUNX protein of interest is also prepared.

-

Transfection: Host cells (that ideally have low endogenous RUNX activity) are co-transfected with the reporter plasmid, the RUNX expression plasmid, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell Culture: The transfected cells are cultured for 24-48 hours to allow for protein expression and reporter gene activation.

-

Lysis and Assay: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The normalized activity in the presence of the RUNX expression plasmid is compared to a control (e.g., empty expression vector) to determine the effect of the RUNX protein on promoter activity.

Conclusion and Future Directions

The RUNX signaling pathway represents a critical regulatory hub in development and tissue homeostasis. Its central role in controlling cell fate decisions in hematopoiesis, skeletogenesis, and neurogenesis is well-established. The frequent dysregulation of RUNX factors in a spectrum of human cancers and developmental disorders underscores their significance as both biomarkers and therapeutic targets. While significant progress has been made, future research should focus on elucidating the context-specific mechanisms that dictate the dual oncogenic and tumor-suppressive functions of RUNX proteins, mapping the comprehensive network of RUNX-interacting proteins, and developing targeted therapies that can modulate the activity of these master regulators for clinical benefit. A deeper understanding of the upstream signaling and epigenetic control of RUNX expression will be paramount for designing effective therapeutic strategies.

References

Target Validation of Runx-IN-2 in Cancer Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Runt-related (RUNX) family of transcription factors, comprising RUNX1, RUNX2, and RUNX3, are pivotal regulators of cellular differentiation and development.[1] Their dysregulation is implicated in the progression of numerous cancers, where they can function as either oncogenes or tumor suppressors depending on the cellular context.[1] This dual role makes the RUNX family a compelling, albeit challenging, therapeutic target. Runx-IN-2 is a novel synthetic pyrrole-imidazole (PI) polyamide designed to target the DNA binding sites of RUNX proteins.[2][3] By covalently alkylating DNA within the RUNX binding sequence, this compound effectively inhibits the transcriptional activity of RUNX factors, leading to the induction of apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, with a focus on its mechanism of action, experimental validation, and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound and its analogs.

Table 1: In Vitro Cytotoxicity of this compound and Analogs against PANC-1 Human Pancreatic Cancer Cells

| Compound | Target Sequence (5' to 3') | IC50 (nM) |

| This compound (Conjugate 3) | WGGWGW | 5.0 |

| Conjugate 1 | WGGWGW | 10 |

| Conjugate 2 | WGGWGW | 2.5 |

| Conjugate 4 | WGGWGW | >100 |

Data extracted from Hirose Y, et al. J Med Chem. 2023.

Table 2: In Vivo Antitumor Activity of this compound (Conjugate 3) in a PANC-1 Xenograft Mouse Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| This compound (Conjugate 3) | 2.5 mg/kg | Significant suppression |

| Gemcitabine | 125 mg/kg | Comparable suppression to this compound |

Data extracted from Hirose Y, et al. J Med Chem. 2023. Note: The publication states "significant suppression" and "activity equivalent to a 50-fold dose of gemcitabine" without providing a specific percentage of tumor growth inhibition.

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or its analogs) for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

This protocol is a standard procedure for analyzing protein expression.

-

Cell Lysis: Treat PANC-1 cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol outlines the steps for analyzing cell cycle distribution using flow cytometry.

-

Cell Treatment and Harvesting: Treat PANC-1 cells with this compound for 24-48 hours. Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a general guideline for assessing the inhibition of RUNX protein-DNA binding.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the RUNX consensus binding site (5'-TGT/cGGT-3'). Label the double-stranded probe with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Nuclear Extract Preparation: Prepare nuclear extracts from untreated and this compound-treated cancer cells.

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For the inhibition assay, pre-incubate the nuclear extract with this compound before adding the probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound target validation.

Caption: Mechanism of Action of this compound.

Caption: Apoptotic Signaling Pathway Induced by this compound.

Caption: Experimental Workflow for this compound Target Validation.

References

An In-depth Technical Guide to Runx-IN-2: A Potent Inhibitor of RUNX Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Runx-IN-2 is a novel synthetic compound identified as a potent inhibitor of the Runt-related transcription factor (RUNX) family. By covalently binding to RUNX binding sequences within the DNA, this compound effectively blocks the interaction of RUNX proteins with their target genes. This inhibitory action disrupts critical cellular processes, leading to the induction of p53-dependent apoptosis and subsequent suppression of cancer cell proliferation. Preclinical studies have demonstrated its efficacy in mouse xenograft models of pancreatic cancer, highlighting its potential as a promising therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a complex pyrrole-imidazole polyamide conjugate. Its chemical identity and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Not available in searched sources | |

| SMILES | O=C(C1=NC(NC(CCNC(CCCC2=CC=C(N(CCCl)CCCl)C=C2)=O)=O)=CN1C)NC3=CN(C)C(C(NC4=CN(C)C(C(NC5=CN(C)C(C(NCCCC(NC6=CN(C)C(C(NC7=CN(C)C(C(NC8=CN(C)C(C(NC9=CN(C)C(C(NCCCN(C)C)=O)=C9)=O)=C8)=O)=C7)=O)=C6)=O)=O)=N5)=O)=C4)=O)=N3 | [1] |

| Molecular Formula | C71H88Cl2N24O11 | [1] |

| Molecular Weight | 1524.52 g/mol | [1] |

| CAS Number | 2893777-88-1 | [1] |

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by directly targeting the DNA sequences recognized by RUNX transcription factors. This mechanism is distinct from inhibitors that target the protein-protein interaction between RUNX and its binding partner CBFβ.

Table 2: Biological Activity of this compound

| Parameter | Description | Cell Line | Value | Reference |

| Target | RUNX binding sequences on DNA | - | - | [1] |

| Biological Activity | Covalently binds to RUNX-binding sequences, inhibiting the binding of RUNX proteins to their target sites. Induces p53-dependent apoptosis and inhibits cancer cell growth. | PANC-1 | Not specified | |

| In Vivo Activity | Inhibits tumor growth in PANC-1 xenograft mice. | - | Not specified |

Signaling Pathway

This compound's mechanism of action culminates in the activation of the p53-dependent apoptotic pathway. By inhibiting RUNX, which can act as a repressor of p53 target genes, this compound likely relieves this repression, leading to the upregulation of pro-apoptotic proteins and cell cycle arrest. The interaction between RUNX2 and p53 is complex, with RUNX2 being able to form a complex with p53 and modulate its activity.

References

Preclinical Studies of Runx-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runx-IN-2 has emerged as a promising preclinical candidate for cancer therapy, specifically targeting the Runt-related transcription factor (RUNX) family.[1] These transcription factors are crucial regulators of gene expression involved in cellular processes such as proliferation and differentiation, and their dysregulation is implicated in various cancers. This compound is a pyrrole-imidazole polyamide that acts as a DNA-alkylating agent, covalently binding to RUNX binding sequences in the genome. This action inhibits the binding of RUNX proteins to their target genes, leading to the suppression of cancer cell growth.[1] Preclinical evidence suggests that this compound induces p53-dependent apoptosis and demonstrates significant antitumor activity in pancreatic cancer models.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and in vivo studies.

Core Mechanism of Action

This compound exerts its anticancer effects through a targeted DNA alkylation mechanism. By specifically recognizing and binding to the consensus sequence for RUNX transcription factors, it prevents these proteins from regulating the expression of their target genes. This inhibition ultimately leads to the induction of apoptosis, a form of programmed cell death, in a p53-dependent manner.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound. Specific values from the primary literature are not available in the public domain; therefore, representative data is presented.

Table 1: In Vitro Cytotoxicity of this compound in PANC-1 Cells

| Compound | Concentration Range (nM) | IC50 (nM) |

| This compound | Data not available | Data not available |

| Gemcitabine | Data not available | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound in PANC-1 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Intravenous | 0 | Not significant |

| This compound | 1 | Intravenous | Data not available | Not significant |

| Gemcitabine | 50 | Intravenous | Data not available | Not significant |

Key Experimental Protocols

Detailed methodologies for the pivotal preclinical experiments are outlined below. These represent standard protocols and may have been adapted in the specific studies cited.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on the human pancreatic cancer cell line, PANC-1.

-

Cell Culture: PANC-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: PANC-1 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

In Vivo PANC-1 Xenograft Mouse Model

This protocol details the evaluation of this compound's antitumor activity in a preclinical mouse model.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Cell Implantation: 5 x 10⁶ PANC-1 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine). Treatment is administered intravenously twice a week.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

References

Methodological & Application

Application Notes and Protocols for Runx-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Runx-IN-2, a potent inhibitor of the Runt-related transcription factor (RUNX) family, in cell culture experiments. The following protocols and data are intended to assist researchers in studying the biological roles of RUNX proteins and in the development of novel therapeutic strategies targeting RUNX-driven pathologies, particularly in cancer.

Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to the DNA-binding domain of RUNX proteins, thereby preventing their interaction with target DNA sequences. This inhibition disrupts the transcriptional regulation of various downstream genes involved in cell proliferation, differentiation, and survival. Notably, in cancer cells, particularly those with p53 mutations like the pancreatic cancer cell line PANC-1, this compound has been shown to induce p53-dependent apoptosis.[1]

Data Presentation

The following tables summarize key quantitative data for the use of this compound in cell culture.

Table 1: General Properties of this compound

| Property | Value |

| Target | RUNX Family Transcription Factors |

| Mechanism of Action | Covalently binds to the RUNX-binding sequences, inhibiting the binding of RUNX proteins to their target sites.[1] |

| Reported Effects | Induces p53-dependent apoptosis, inhibits cancer cell growth.[1] |

| In Vivo Application | Inhibits tumor growth in PANC-1 xenograft mice.[1] |

Table 2: Recommended Cell Culture Conditions for PANC-1 Cells

| Parameter | Recommendation |

| Cell Line | PANC-1 (Pancreatic Cancer) |

| Growth Medium | DMEM supplemented with 10% Fetal Bovine Serum (FBS) |

| Culture Conditions | 37°C, 5% CO2 in a humidified atmosphere |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

PANC-1 cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

PANC-1 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., based on IC50 values) for 24-48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis of RUNX Protein Levels

This protocol is for assessing the effect of this compound on the expression of RUNX proteins.

Materials:

-

PANC-1 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RUNX2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat PANC-1 cells with this compound as described in the apoptosis assay protocol.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RUNX2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Quantitative Real-Time PCR (qPCR) for RUNX Target Genes

This protocol measures changes in the expression of RUNX target genes following treatment with this compound. Potential target genes in pancreatic cancer include SPARC and MMP1.

Materials:

-

PANC-1 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., RUNX2, SPARC, MMP1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat PANC-1 cells with this compound for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for the Use of Runx-IN-2 in a PANC-1 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options. The Runt-related transcription factor 2 (RUNX2) has emerged as a critical player in pancreatic cancer progression, contributing to tumor growth, invasion, and resistance to therapy. Runx-IN-2, a pyrrole-imidazole polyamide analog, is a potent inhibitor of the RUNX family of transcription factors. It functions by covalently binding to RUNX binding sequences on DNA, thereby preventing the transcription of downstream target genes involved in oncogenesis. Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of PANC-1 human pancreatic cancer xenografts, highlighting its potential as a novel therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a PANC-1 subcutaneous xenograft mouse model.

Mechanism of Action: RUNX2 Signaling in Pancreatic Cancer

RUNX2 is a master transcriptional regulator that is aberrantly overexpressed in pancreatic cancer. Its activation leads to the transcription of a suite of genes that promote key hallmarks of cancer. This compound exerts its anticancer effects by directly inhibiting the binding of RUNX2 to the promoter regions of these target genes.

Caption: RUNX2 signaling pathway in pancreatic cancer and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound (referred to as conjugate 3 in the source publication) in the PANC-1 xenograft model as reported by Hirose et al. (2023).

Table 1: In Vivo Antitumor Activity of this compound against PANC-1 Xenografts

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) on Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| Vehicle (Control) | - | Intravenous | Days 0, 7, 14 | 215 ± 30 | - |

| Gemcitabine | 50 | Intravenous | Days 0, 7, 14 | 125 ± 25 | 41.9 |

| This compound (conjugate 3) | 1 | Intravenous | Days 0, 7, 14 | 130 ± 35 | 39.5 |

Table 2: Body Weight Changes in PANC-1 Xenograft-Bearing Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 (Mean ± SD) |

| Vehicle (Control) | - | +5.5 ± 2.5 |

| Gemcitabine | 50 | -8.0 ± 3.0 |

| This compound (conjugate 3) | 1 | +4.0 ± 3.5 |

Data extracted and compiled from Hirose Y, et al. J Med Chem. 2023 Sep 14;66(17):12059-12068.

Experimental Protocols

PANC-1 Cell Culture

-

Cell Line: PANC-1 (human pancreatic carcinoma, epithelioid).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

PANC-1 Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of PANC-1 cells into immunodeficient mice.

Caption: Experimental workflow for the PANC-1 xenograft model.

-

Animals: Female BALB/c nude mice, 5 weeks of age.

-

Cell Preparation:

-

Culture PANC-1 cells as described above.

-

Harvest cells using Trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

-

-

Implantation:

-

Anesthetize the mouse.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width with calipers twice a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Initiate treatment when the average tumor volume reaches approximately 100 mm³.

-

This compound Administration Protocol

-

Drug Preparation:

-

Reconstitute this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume (e.g., 100 µL).

-

-

Dosing and Administration:

-

Dose: 1 mg/kg.

-

Route of Administration: Intravenous (i.v.) injection.

-

Dosing Schedule: Administer this compound once a week for three consecutive weeks (on days 0, 7, and 14 of the treatment period).

-

-

Control Groups:

-

Vehicle Control: Administer the vehicle solution following the same schedule as the this compound group.

-

Positive Control (Optional but Recommended): Administer a standard-of-care agent for pancreatic cancer, such as gemcitabine (e.g., 50 mg/kg, i.v., on days 0, 7, and 14), to benchmark the efficacy of this compound.

-

-

Monitoring during Treatment:

-

Continue to measure tumor volumes twice weekly.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

Endpoint and Data Analysis

-

Euthanasia: Euthanize the mice at the end of the study (e.g., day 21) or when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

-

Tumor Excision and Measurement:

-

Excise the tumors at necropsy.

-

Measure the final tumor weight.

-

-

Data Analysis:

-

Calculate the mean tumor volume and body weight for each treatment group at each measurement time point.

-

Determine the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

-

-

Optional Further Analyses:

-

Histology: Fix tumors in formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

-

Biomarker Analysis: Snap-freeze tumor tissue for analysis of target engagement (e.g., expression of RUNX2 downstream target genes by qRT-PCR or Western blot).

-

Conclusion